AChE-IN-24

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

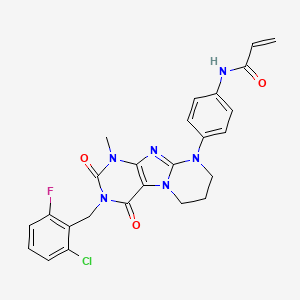

AChE-IN-24は、血液脳関門を通過できる強力なアセチルコリンエステラーゼ阻害剤です。ヒトアセチルコリンエステラーゼに対して、IC50値が0.053 μMという有意な阻害活性を示しています。 この化合物は、脳内のアセチルコリンを分解する酵素であるアセチルコリンエステラーゼを阻害する能力により、主にアルツハイマー病に関する研究で使用されています .

準備方法

合成経路および反応条件

AChE-IN-24の合成は、コア構造の調製から始まり、阻害活性を高めるための官能基修飾を伴う、複数のステップを必要とする複雑なプロセスです。具体的な合成経路および反応条件は、機密情報であり、公表されていません。 アセチルコリンエステラーゼ阻害剤の合成には、通常、有機溶媒、触媒、および制御された反応環境を使用し、高収率と高純度を確保する一般的な方法が用いられます .

工業的製造方法

This compoundの工業的製造は、ラボでの合成プロセスをスケールアップし、大規模生産に適した反応条件を最適化し、規制基準への準拠を確保することが求められます。 これには、工業用反応器、精製システム、および品質管理対策を使用して、有効性と安全性を維持しながら、化合物をバルクで生産することが含まれます .

化学反応の分析

反応の種類

AChE-IN-24は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸化剤を使用して、酸素の付加または水素の除去を伴う反応です。

還元: この反応は、還元剤を使用して、水素の付加または酸素の除去を伴う反応です。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

主要な生成物

これらの反応から生成される主要な生成物は、使用される具体的な条件と試薬によって異なります。たとえば、酸化は酸化された誘導体を生成する可能性があり、還元は化合物の還元された形態を生成する可能性があります。 置換反応は、さまざまな官能基を持つさまざまな置換誘導体を生成する可能性があります .

科学研究への応用

This compoundは、以下を含む、さまざまな科学研究への応用があります。

化学: アセチルコリンエステラーゼおよび関連する酵素の阻害を研究するためのモデル化合物として使用されます。

生物学: 神経伝達および神経系におけるアセチルコリンエステラーゼの役割に関する研究で使用されます。

医学: アルツハイマー病およびその他の神経変性疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

AChE-IN-24 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of acetylcholinesterase and related enzymes.

Biology: Employed in research on neurotransmission and the role of acetylcholinesterase in the nervous system.

Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting acetylcholinesterase .

作用機序

AChE-IN-24は、アセチルコリンエステラーゼの活性部位に結合して、酵素の活性を阻害することにより、その効果を発揮します。この阻害は、アセチルコリンの分解を防ぎ、脳内におけるこの神経伝達物質のレベルを上昇させます。 関与する分子標的および経路には、セリン、ヒスチジン、およびグルタミン酸残基からなるアセチルコリンエステラーゼの触媒トライアドが含まれます .

類似化合物との比較

AChE-IN-24は、以下のような他のアセチルコリンエステラーゼ阻害剤と比較されます。

ドネペジル: アルツハイマー病の治療に広く使用されているアセチルコリンエステラーゼ阻害剤です。

リバスチグミン: 認知症の治療に使用される別のアセチルコリンエステラーゼ阻害剤です。

独自性

This compoundは、その高い効力と血液脳関門を通過する能力により、中枢神経系疾患に関する研究に特に有効です。 ヒトアセチルコリンエステラーゼに対する強力な阻害活性は、他の類似の化合物とは一線を画しています .

特性

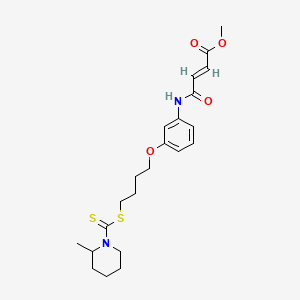

分子式 |

C22H30N2O4S2 |

|---|---|

分子量 |

450.6 g/mol |

IUPAC名 |

methyl (E)-4-[3-[4-(2-methylpiperidine-1-carbothioyl)sulfanylbutoxy]anilino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C22H30N2O4S2/c1-17-8-3-4-13-24(17)22(29)30-15-6-5-14-28-19-10-7-9-18(16-19)23-20(25)11-12-21(26)27-2/h7,9-12,16-17H,3-6,8,13-15H2,1-2H3,(H,23,25)/b12-11+ |

InChIキー |

NUNYQVNSVRDGSF-VAWYXSNFSA-N |

異性体SMILES |

CC1CCCCN1C(=S)SCCCCOC2=CC=CC(=C2)NC(=O)/C=C/C(=O)OC |

正規SMILES |

CC1CCCCN1C(=S)SCCCCOC2=CC=CC(=C2)NC(=O)C=CC(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)